
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one: is an organic compound belonging to the triazinanone family It is characterized by a triazinanone ring substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazinanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazinanones, while reduction can produce amine derivatives.
Scientific Research Applications
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Similar in structure but lacks the triazinanone ring.
5-tert-Butyl-m-xylene: Another related compound with a different core structure.
Uniqueness
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one is unique due to its triazinanone ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also contributes to its uniqueness compared to other similar compounds.
Properties
CAS No. |
65282-91-9 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
5-tert-butyl-1,3-dimethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)12-6-10(4)8(13)11(5)7-12/h6-7H2,1-5H3 |
InChI Key |
KOYFIUPLFFTXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CN(C(=O)N(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


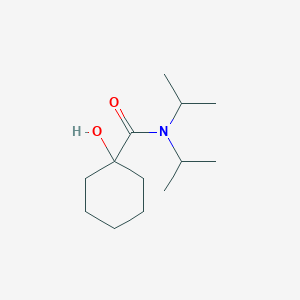

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
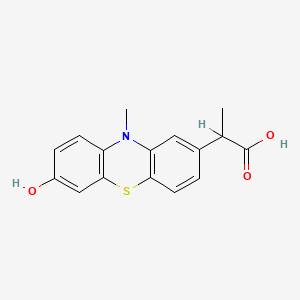

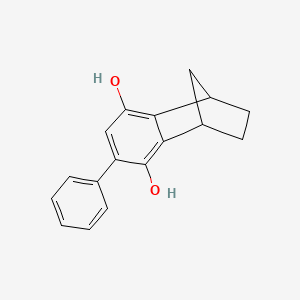
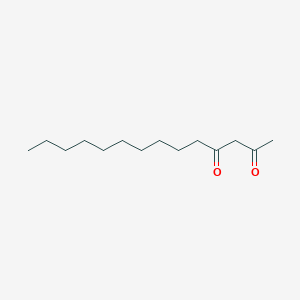

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

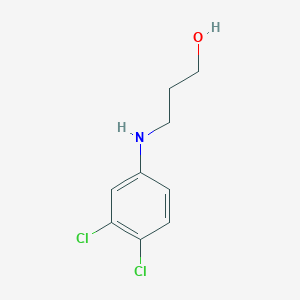
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

